Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate
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Overview
Description
Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a benzoate ester linked to a thiane ring, which is a sulfur-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl 4-oxothiane-3-carboxylate. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction can be summarized as follows:
4-aminobenzoic acid+ethyl 4-oxothiane-3-carboxylateH2SO4ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: 4-aminobenzoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as analgesic properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components that can interact with biological targets. The thiane ring may also play a role in modulating the compound’s activity by interacting with sulfur-containing enzymes .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with a similar benzoate structure but lacking the thiane ring.
Ethyl 4-aminobenzoate: Similar structure but without the thiane ring and carbonyl group.
Uniqueness
Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate is unique due to the presence of the thiane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17NO4S |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C15H17NO4S/c1-2-20-15(19)10-3-5-11(6-4-10)16-14(18)12-9-21-8-7-13(12)17/h3-6,12H,2,7-9H2,1H3,(H,16,18) |
InChI Key |
BUCOCAMLFMNQAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CSCCC2=O |
Origin of Product |
United States |
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